5-Cyclopropylpyridin-3-amine

Medicinal Chemistry Process Chemistry Building Block Supply

5-Cyclopropylpyridin-3-amine (CAS 1314353-68-8) is a heteroaromatic primary amine belonging to the pyridine-derivatives class, featuring a cyclopropyl substituent at the 5-position and an amine at the 3-position of the pyridine ring (C8H10N2, MW 134.18). The compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, most notably as a key component in the discovery of highly selective and orally efficacious phosphoinositide 3-kinase δ (PI3Kδ) inhibitors.

Molecular Formula C8H10N2
Molecular Weight 134.182
CAS No. 1314353-68-8
Cat. No. B597435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylpyridin-3-amine
CAS1314353-68-8
Synonyms5-cyclopropylpyridin-3-aMine
Molecular FormulaC8H10N2
Molecular Weight134.182
Structural Identifiers
SMILESC1CC1C2=CC(=CN=C2)N
InChIInChI=1S/C8H10N2/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2,9H2
InChIKeyIOCFAKAQESPBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylpyridin-3-amine CAS 1314353-68-8: Aminopyridine Building Block for Kinase Inhibitor Scaffolds


5-Cyclopropylpyridin-3-amine (CAS 1314353-68-8) is a heteroaromatic primary amine belonging to the pyridine-derivatives class, featuring a cyclopropyl substituent at the 5-position and an amine at the 3-position of the pyridine ring (C8H10N2, MW 134.18) . The compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, most notably as a key component in the discovery of highly selective and orally efficacious phosphoinositide 3-kinase δ (PI3Kδ) inhibitors [1]. The 5-cyclopropyl substitution imparts a unique steric and conformational profile that distinguishes this amine from simple 3-aminopyridines and other alkyl-substituted analogs, directly influencing downstream biological activity when incorporated into larger drug-like molecules .

Why 5-Cyclopropylpyridin-3-amine Cannot Be Replaced by Simple 3-Aminopyridines in PI3Kδ Inhibitor Programs


Generic substitution of 5-cyclopropylpyridin-3-amine with unsubstituted 3-aminopyridine or other 5-alkyl analogs (e.g., methyl, ethyl) fails to recapitulate the specific potency, isoform selectivity, and metabolic stability profile required for advanced PI3Kδ inhibitor development [1]. Medicinal chemistry structure-activity relationship (SAR) studies demonstrate that the cyclopropyl group at the pyridine 5-position is not a passive replacement but an active determinant of target binding affinity and in vivo pharmacokinetic behavior . Compounds bearing this precise cyclopropyl-aminopyridine motif, such as compound 35 in the Patel et al. series, exhibit a distinctive combination of sub-nanomolar PI3Kδ IC50, high selectivity over other Class I PI3K isoforms, and favorable volume of distribution across species that is not achieved with fluoropyridine, methoxypyridine, or chloropyridine counterparts [2]. Procurement of a building block lacking the 5-cyclopropyl substitution therefore constitutes a divergent chemical series, undermining the SAR progression and potentially derailing lead optimization efforts that rely on the established performance characteristics of this specific scaffold.

Quantitative Differentiation Evidence for 5-Cyclopropylpyridin-3-amine in PI3Kδ Inhibitor Discovery


Synthesis Yield and Purity Benchmarking for 5-Cyclopropylpyridin-3-amine

The compound is reliably synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-3-aminopyridine and cyclopropylboronic acid, achieving a reproducible isolated yield of 56% as a light brown oil (2.08 g) . This compares favorably to the often lower and more variable yields reported for analogous 5-alkyl-3-aminopyridine syntheses, which may suffer from competing side reactions or difficult purification due to similar polarity of byproducts. Commercially, the compound is supplied with standard purity of 95-98% as verified by HPLC, NMR, and LC-MS, ensuring consistent quality for subsequent synthetic transformations .

Medicinal Chemistry Process Chemistry Building Block Supply

PI3Kδ Inhibitor Potency and Isoform Selectivity Driven by 5-Cyclopropylpyridin-3-yl Moiety

When incorporated into a quinazolinone-pyrimidine scaffold, the 5-cyclopropylpyridin-3-yl group (as in compound 35) yields a PI3Kδ IC50 of 0.4 nM with selectivity ratios of 1925× over PI3Kα (IC50 770 nM), 115× over PI3Kβ (IC50 46 nM), and 128× over PI3Kγ (IC50 51 nM) [1]. In contrast, the 5-fluoropyridine analog (compound 33) displays an IC50 of 0.5 nM for PI3Kδ but suffers from a 2-fold higher predicted human hepatocyte clearance (CLpr 0.18 vs 0.09 L/h/kg), while the 5-ethyl analog (compound 34) demonstrates a markedly reduced volume of distribution in both rat and dog, compromising its pharmacokinetic suitability [2]. This direct comparator analysis establishes the 5-cyclopropyl substitution as critical for achieving the optimal balance of potency, selectivity, and ADME properties.

Kinase Inhibition Immuno-Oncology Autoimmune Disease

Metabolic Stability and Pharmacokinetic Advantage of Cyclopropyl-Containing PI3Kδ Inhibitors

The presence of the 5-cyclopropylpyridin-3-yl motif in compound 35 correlates with a low predicted human hepatocyte clearance (CLpr) of 0.09 L/h/kg, which is substantially improved compared to the 5-fluoropyridine analog (compound 33, CLpr = 0.18 L/h/kg) and the 5-ethyl analog (compound 34, which exhibited lower Vss in both rat and dog) [1]. Furthermore, compound 35 demonstrated excellent in vitro/in vivo clearance correlation, good oral bioavailability in rat, and a higher volume of distribution in dog relative to other molecules in the series, underscoring the contribution of the cyclopropyl group to favorable drug-like properties [2].

ADME Drug Metabolism Pharmacokinetics

In Vivo Efficacy of 5-Cyclopropylpyridin-3-yl Derived PI3Kδ Inhibitor in Rodent Arthritis Model

The PI3Kδ inhibitor compound 35, which incorporates the 5-cyclopropylpyridin-3-yl moiety, demonstrated significant efficacy in a rodent model of rheumatoid arthritis, establishing proof-of-concept for the therapeutic potential of this chemical series [1]. In contrast, many other aminopyridine-containing PI3Kδ inhibitors in the literature have failed to progress beyond in vitro profiling due to inadequate in vivo activity or poor pharmacokinetics, underscoring the enabling role of the cyclopropyl substitution in achieving in vivo efficacy [2].

In Vivo Pharmacology Autoimmune Disease Rheumatoid Arthritis

Procurement-Ready Application Scenarios for 5-Cyclopropylpyridin-3-amine in Drug Discovery


Synthesis of Highly Selective PI3Kδ Inhibitors for Immuno-Oncology and Autoimmune Diseases

Researchers pursuing novel PI3Kδ inhibitors should prioritize 5-cyclopropylpyridin-3-amine as a key building block for constructing the propeller-shaped ATP-competitive inhibitors exemplified by compound 35. The cyclopropyl substitution is essential for achieving the sub-nanomolar PI3Kδ IC50 (0.4 nM) and isoform selectivity (1925× over PI3Kα) demonstrated in the Patel et al. J. Med. Chem. series [1]. Incorporation of this amine into quinazolinone or pyrimidine scaffolds yields compounds with favorable ADME profiles, including low predicted clearance (0.09 L/h/kg) and acceptable oral bioavailability, enabling progression to in vivo efficacy studies .

Chemical Biology Tool Compounds for Probing PI3K Isoform Signaling

The high kinome selectivity of inhibitors derived from 5-cyclopropylpyridin-3-amine (compound 35 showed no significant interaction with 456 kinases at 10 μM) makes this building block ideal for developing chemical probes to dissect PI3Kδ-specific signaling pathways in leukocytes [1]. Procuring this amine ensures that the resulting tool compound will possess the required target engagement and selectivity profile, minimizing confounding off-target effects in cellular and in vivo studies .

Lead Optimization of Kinase Inhibitors Requiring Improved Volume of Distribution

For medicinal chemistry programs seeking to enhance the volume of distribution (Vss) of kinase inhibitors, the 5-cyclopropylpyridin-3-amine building block offers a validated starting point. Comparative SAR data from the Patel et al. series show that the cyclopropyl analog (compound 35) achieves a higher Vss in dog than either the fluoropyridine or ethyl analogs, a property that is critical for achieving once-daily dosing regimens in therapeutic applications [1].

Custom Synthesis and Scale-Up for Preclinical Candidate Development

Contract research organizations and pharmaceutical companies engaged in scaling up PI3Kδ inhibitor candidates should source 5-cyclopropylpyridin-3-amine from suppliers offering validated purity (95-98%) and comprehensive analytical documentation (NMR, HPLC, LC-MS) [1]. The reproducible 56% synthetic yield documented in the literature supports reliable supply chain planning for multi-gram to kilogram quantities required for IND-enabling toxicology studies .

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